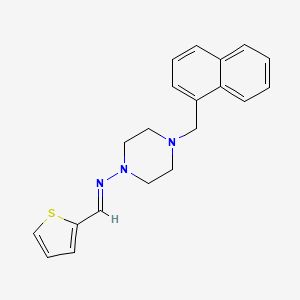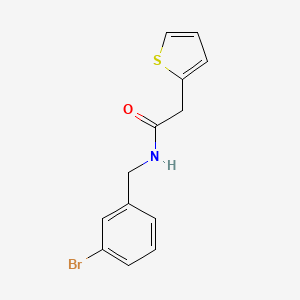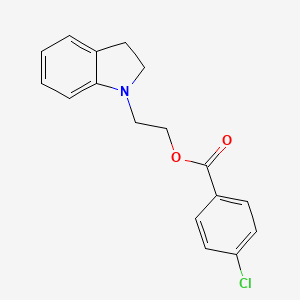
4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" often involves reactions like nucleophilic aromatic substitution and high-temperature polycondensation. For instance, the synthesis of related naphthyl and piperazine derivatives can involve reactions with arylidinecyanothioacetamide, α-haloketones, and other substrates (Hussein et al., 2009), (Williams et al., 2010). These methods can involve microwave-assisted processes for efficient synthesis.
Molecular Structure Analysis
The molecular structure of compounds like "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" can be characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods help in understanding the conformation and stability of the molecule, as seen in studies involving similar compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical behavior of "4-(1-naphthylmethyl)-N-(2-thienylmethylene)-1-piperazinamine" related compounds includes reactions with various substrates leading to the formation of new heterocyclic compounds. These reactions can be quite diverse, ranging from cyclization to interactions with hydrazine and isothiocyanates, as explored in the synthesis of related compounds (Geies et al., 1993).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their crystalline structure, solubility, and thermal stability. This includes understanding the polymorphic forms and hydrogen bonding networks, as seen in compounds with a similar piperazine structure (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties include reactivity patterns, stability, and interactions with other molecules. These properties are often studied through methods like thermogravimetric analysis, IR, and NMR spectroscopy, providing insights into the behavior of these compounds under different conditions (Patel et al., 2006).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Drug Development
Compounds containing naphthyl and piperazine units have been extensively studied for their potential in heterocyclic synthesis, leading to the creation of various biologically active molecules. For example, N-1-Naphthyl-3-oxobutanamide has been utilized in the synthesis of thieno[2,3-b]pyridine derivatives, showcasing the compound's utility in creating molecules with potential pharmacological activities (Hussein et al., 2009).
Antipsychotic Agents and Receptor Antagonists
The preparation of piperazine derivatives as 5-HT7 receptor antagonists illustrates the significance of piperazine-based compounds in developing new therapeutic agents. These derivatives have shown promising activity in modulating serotonin receptors, indicating potential applications in treating psychiatric disorders (Yoon et al., 2008).
Enhancement of Nerve Growth Factor (NGF)-Induced Neurite Outgrowth
The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) highlights the application of these compounds in neuroscience research. B-355252 has been evaluated for its ability to potentiate NGF-induced neurite outgrowth, demonstrating the potential for compounds containing naphthyl and piperazine units in promoting neural health and treating neurodegenerative diseases (Williams et al., 2010).
Corrosion Inhibition
Research into tetrahydro-1,2,4-triazines, including triazene moieties with naphthalen and piperazine structures, has shown effective corrosion protection of carbon steel in acidic media. This application is crucial in industrial settings where corrosion resistance is paramount, demonstrating the chemical utility of such compounds beyond pharmacology (Abd El‐Lateef et al., 2022).
Fluorescent Logic Gates and Photophysical Studies
Compounds integrating naphthalimide, piperazine, and crown ethers have been developed as fluorescent logic gates, showcasing the role of piperazine derivatives in creating sensors and molecular switches. These studies are foundational for developing novel diagnostic tools and understanding molecular interactions in complex systems (Gauci & Magri, 2022).
Eigenschaften
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c1-2-9-20-17(5-1)6-3-7-18(20)16-22-10-12-23(13-11-22)21-15-19-8-4-14-24-19/h1-9,14-15H,10-13,16H2/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRGLARIPQHXAF-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(naphthalen-1-ylmethyl)-N-[(E)-thiophen-2-ylmethylidene]piperazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
